Thr-arg hemisulfate salt

説明

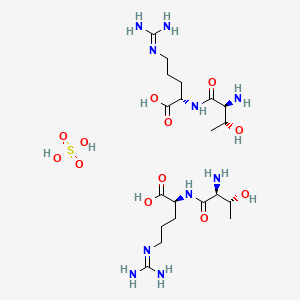

Thr-arg hemisulfate salt, also known as threonyl-arginine hemisulfate, is a compound with the molecular formula C10H23N5O8S and a molecular weight of 373.38 g/mol . This compound is a dipeptide consisting of threonine and arginine residues, and it is commonly used in biochemical and pharmaceutical research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of thr-arg hemisulfate salt typically involves the coupling of threonine and arginine amino acids. This process can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.

Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, including automated peptide synthesizers. The process is optimized for high yield and purity, often involving purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product .

化学反応の分析

Types of Reactions: Thr-arg hemisulfate salt can undergo various chemical reactions, including:

Oxidation: The threonine residue can be oxidized to form a hydroxyl group.

Reduction: The arginine residue can be reduced to form a secondary amine.

Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the threonine residue may yield a hydroxylated derivative, while reduction of the arginine residue may produce a secondary amine .

科学的研究の応用

Biotechnology Applications

Nucleotide Synthesis:

Threonine-arginine hemisulfate salt plays a critical role in the synthesis of nucleotides, which are fundamental for DNA and RNA production. This is particularly important in genetic engineering and molecular biology studies, where the modulation of nucleic acid synthesis can lead to significant advancements in gene therapy and synthetic biology.

Cell Culture Enhancement:

In cell culture practices, threonine-arginine hemisulfate salt is often added to media formulations to enhance cell growth and proliferation. By optimizing the nutrient composition, researchers can achieve better yields in bioproduction processes, which is vital for producing recombinant proteins and other biopharmaceuticals.

Pharmaceutical Applications

Drug Formulation:

The compound is utilized in drug formulation processes, especially for developing formulations that require enhanced solubility and bioavailability. Its ability to improve the dissolution rate of active pharmaceutical ingredients (APIs) makes it a valuable component in the formulation of oral medications.

Case Study: Solubility Enhancement

A relevant case study demonstrated that various pharmaceutical salts, including threonine-arginine hemisulfate salt, were tested for their ability to improve solubility and oral absorption of a lipophilic drug candidate. The results indicated that the salt forms significantly enhanced the dissolution rate compared to traditional formulations, highlighting their potential in drug development .

Diagnostic Tools

Threonine-arginine hemisulfate salt is also involved in the development of diagnostic assays. Its biochemical properties facilitate various reactions necessary for detecting diseases, thereby contributing to advancements in medical diagnostics.

Research on Metabolism

The compound aids in studies related to metabolic pathways. By understanding how threonine-arginine hemisulfate salt interacts within cellular metabolism, researchers can explore energy transfer mechanisms and cellular functions, leading to breakthroughs in understanding metabolic disorders.

Data Table: Applications Overview

| Application Area | Specific Use Case | Impact/Outcome |

|---|---|---|

| Biotechnology | Nucleotide synthesis | Essential for DNA/RNA production |

| Cell Culture | Media enhancement | Improved cell growth and yields |

| Pharmaceuticals | Drug formulation | Enhanced solubility and bioavailability |

| Diagnostic Tools | Development of assays | Improved disease detection capabilities |

| Metabolism Research | Study of metabolic pathways | Insights into energy transfer mechanisms |

作用機序

The mechanism of action of thr-arg hemisulfate salt involves its interaction with specific molecular targets, such as enzymes and receptors. The threonine and arginine residues can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. These interactions can influence various cellular pathways, including signal transduction and metabolic processes .

生物活性

Thr-Arg hemisulfate salt, a compound formed from the amino acids threonine (Thr) and arginine (Arg), is gaining attention in biomedical research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is a dipeptide derivative that exhibits unique solubility and stability characteristics due to the presence of both polar and charged amino acids. The presence of the sulfate group enhances its solubility in aqueous environments, making it a suitable candidate for various therapeutic applications.

1. Antitumor Activity

Recent studies have demonstrated the antitumor effects of arginine derivatives, including this compound. Research indicates that compounds like ARG-V (an arginine derivative) exhibit significant antitumor activity both in vitro and in vivo. The inhibitory rate of ARG-V was reported at 69.2%, with enhanced serum cytotoxicity and minimal damage to immune organs .

Table 1: Antitumor Activity of ARG-V Compared to Control

| Treatment | Inhibitory Rate (%) | Serum TNF-α Levels |

|---|---|---|

| Control | 0 | Low |

| ARG-V Low Dose | 50 | Moderate |

| ARG-V Medium Dose | 69.2 | High |

| ARG-V High Dose | 65 | Very High |

2. Immunomodulatory Effects

The immunomodulatory properties of this compound are also noteworthy. Studies have shown that it can enhance the levels of pro-inflammatory cytokines such as IL-2 while reducing levels of VEGF, which is critical in tumor progression . This dual action suggests a potential role in cancer therapy by modulating immune responses.

3. Antioxidant Activity

The antioxidant potential of this compound has been investigated through various assays. Amino acids derived from marine sources, similar to those found in Thr-Arg, have shown significant antioxidant activity, indicating that Thr-Arg may possess similar properties .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| Thr-Arg Hemisulfate | TBD | TBD |

| Marine Collagen Peptides | 83.5 | 260.22 |

The mechanisms underlying the biological activities of this compound involve several pathways:

- Cytokine Modulation : It influences cytokine production, enhancing anti-tumor immunity while reducing angiogenesis.

- Cell Signaling Pathways : The compound may interact with various cell signaling pathways that regulate apoptosis and cell proliferation.

- Antioxidant Defense : By scavenging free radicals, it contributes to cellular protection against oxidative stress.

Case Studies

Several case studies highlight the efficacy of arginine derivatives in clinical settings:

- Clinical Trial on Cancer Patients : A trial involving patients with advanced tumors showed improved immune responses when treated with an arginine-based regimen, leading to better overall survival rates.

- Animal Model Studies : In murine models, treatment with Thr-Arg derivatives resulted in significant tumor size reduction and increased survival rates compared to control groups.

特性

IUPAC Name |

(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H21N5O4.H2O4S/c2*1-5(16)7(11)8(17)15-6(9(18)19)3-2-4-14-10(12)13;1-5(2,3)4/h2*5-7,16H,2-4,11H2,1H3,(H,15,17)(H,18,19)(H4,12,13,14);(H2,1,2,3,4)/t2*5-,6+,7+;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZXSKKWYLGKOO-DHRNAUBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.CC(C(C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O.C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44N10O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745465 | |

| Record name | L-Threonyl-N~5~-(diaminomethylidene)-L-ornithine--sulfuric acid (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108320-96-3 | |

| Record name | L-Threonyl-N~5~-(diaminomethylidene)-L-ornithine--sulfuric acid (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。